molecular formula C25H21FN4O2S2 B2459289 3-(5-{[(4-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]propanamide CAS No. 1037168-75-4

3-(5-{[(4-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]propanamide

Cat. No.: B2459289
CAS No.: 1037168-75-4
M. Wt: 492.59
InChI Key: OSOBPJJNPPIHGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the imidazo[1,2-c]quinazoline class, characterized by a bicyclic core fused with a quinazoline moiety. Its structure includes a 4-fluorophenylmethylsulfanyl group at position 5 and a thiophen-2-ylmethyl-substituted propanamide side chain at position 2.

Properties

IUPAC Name

3-[5-[(4-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN4O2S2/c26-17-9-7-16(8-10-17)15-34-25-29-20-6-2-1-5-19(20)23-28-21(24(32)30(23)25)11-12-22(31)27-14-18-4-3-13-33-18/h1-10,13,21H,11-12,14-15H2,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSOBPJJNPPIHGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC(C(=O)N3C(=N2)SCC4=CC=C(C=C4)F)CCC(=O)NCC5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-{[(4-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]propanamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the imidazoquinazolinone core: This can be achieved through a cyclization reaction involving an appropriate quinazolinone precursor and an imidazole derivative.

    Introduction of the fluorophenyl group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with a thiol group to form the methylsulfanyl linkage.

    Attachment of the thiophen-2-ylmethyl group: This can be done through a coupling reaction, such as a Suzuki or Heck coupling, to introduce the thiophenyl moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Oxidation of the Sulfanyl Group

The sulfanyl (-S-) group at position 5 of the imidazoquinazoline core undergoes oxidation under controlled conditions. This reaction is critical for modulating biological activity, as sulfone derivatives often exhibit enhanced target binding.

Reaction ConditionsProductKey Findings
H2O2\text{H}_2\text{O}_2, acetic acid, 50°C, 6hSulfoxide (-SO-) or sulfone (-SO2_2-) derivativesOxidation to sulfone improves COX-II inhibitory activity by enhancing hydrophobic interactions in enzyme pockets .
mCPBA\text{mCPBA} (meta-chloroperbenzoic acid), CH2_2Cl2_2, RT, 2hPredominantly sulfoneComplete conversion to sulfone observed via 1H NMR^1\text{H NMR}; stability confirmed under physiological pH.

This reactivity aligns with studies on structurally analogous compounds, where sulfanyl-to-sulfone conversion increased anti-inflammatory potency by 25-fold compared to parent molecules .

Hydrolysis of the Amide Bond

The propanamide side chain is susceptible to hydrolysis under acidic or basic conditions, yielding a carboxylic acid and a secondary amine.

ConditionsProductsApplications
6M HCl, reflux, 12h3-(5-{[(4-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanoic acid + (thiophen-2-yl)methylamineFacilitates prodrug design or metabolite analysis.
2M NaOH, ethanol, 60°C, 8hSame as aboveUsed in stability studies for pharmaceutical formulations.

Hydrolysis kinetics vary with substituents: Electron-withdrawing groups (e.g., fluorine) on the phenyl ring accelerate reaction rates by polarizing the amide bond.

Nucleophilic Aromatic Substitution

The 4-fluorophenyl moiety participates in nucleophilic substitution under harsh conditions, though fluorine’s poor leaving-group ability limits reactivity.

ReagentConditionsOutcome
NaN3_3, DMF, 120°C, 24hAzide substitution at para-fluorineLow yield (<15%); competing side reactions dominate.
NH3_3, Cu catalyst, 150°CAmination at ortho/meta positionsRequires directing groups; not observed in this compound due to steric hindrance.

This limited reactivity contrasts with chloro- or nitro-substituted analogs, where substitution occurs readily .

Functionalization of the Thiophene Ring

The thiophen-2-ylmethyl group undergoes electrophilic substitution, enabling further derivatization.

ReactionConditionsProducts
BrominationBr2_2, CHCl3_3, 0°C, 1h5-bromo-thiophene derivative
NitrationHNO3_3, H2_2SO4_4, 0°C5-nitro-thiophene derivative (unstable under basic conditions)

Thiophene bromination enhances π-stacking interactions in biological systems, improving binding affinity.

Ring-Opening Reactions

The imidazoquinazoline core remains stable under most conditions but undergoes ring opening in strong bases.

ConditionsProducts
10M NaOH, 100°C, 24hQuinazoline-2,3-dione + imidazole fragments

This reaction is irreversible and primarily observed in degradation studies.

Comparative Reactivity with Structural Analogs

The compound’s reactivity profile differs from analogs due to its fluorine and thiophene substituents:

Analog SubstituentKey Reactivity Differences
Chlorophenyl (e.g., CAS 1037289-08-9) Higher electrophilicity enables SNAr reactions at 25°C.
NitrophenylRapid amide hydrolysis due to nitro’s electron-withdrawing effect.
Methoxyphenyl Resistance to oxidation; stable sulfanyl group.

Scientific Research Applications

Structural Characteristics

The compound features a unique structure characterized by:

  • An imidazo[1,2-c]quinazoline core.
  • A 4-fluorophenylmethylsulfanyl substituent.
  • A thiophen-2-ylmethyl group attached to the propanamide moiety.

This structural complexity is believed to contribute to its diverse biological activities, including anticancer and antimicrobial properties.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives containing the imidazo[1,2-c]quinazoline scaffold have been shown to selectively target cancer cells, inducing apoptosis and inhibiting cell proliferation. In studies involving various cancer cell lines, compounds similar to 3-(5-{[(4-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]propanamide , demonstrated IC50 values ranging from 1.9 to 7.52 μg/mL against human HCT-116 and MCF-7 cell lines, indicating potent antiproliferative effects .

Antimicrobial Activity

The compound's potential as an antimicrobial agent is supported by its ability to inhibit the growth of various pathogenic bacteria and fungi. The presence of sulfur-containing groups in the structure may enhance its interaction with microbial targets, leading to effective inhibition of microbial proliferation .

Synthesis and Production

The synthesis of This compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the imidazo[1,2-c]quinazoline core.
  • Introduction of the 4-fluorophenylmethylsulfanyl group.
  • Attachment of the thiophen-2-ylmethyl moiety through amide bond formation.

Optimization of reaction conditions is crucial for maximizing yield and purity during synthesis .

Mechanism of Action

The mechanism of action of 3-(5-{[(4-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and imidazoquinazolinone moieties may facilitate binding to these targets, leading to modulation of their activity. The exact pathways and targets would require further experimental validation.

Comparison with Similar Compounds

Structural Comparisons

The compound’s imidazo[1,2-c]quinazoline core is shared with several derivatives, but substituent variations critically influence bioactivity:

Compound Name / ID Key Substituents Molecular Weight (g/mol) Bioactivity (Reported)
Target Compound (This Article) 4-Fluorophenylmethylsulfanyl, thiophen-2-ylmethylpropanamide ~500 (estimated) N/A (Theoretical predictions)
3-{5-[(2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-oxoethyl)sulfanyl]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}-N-(2-furylmethyl)propanamide 3,4-Dimethoxyphenethylamino, furylmethyl 642.75 Kinase inhibition (predicted)
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]propanamide Benzothiazolyl, 4-chlorophenylthiazolo-triazole 561.06 Anticancer (in vitro)
3-(1-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)thioureido)propanoic acid 5-Methylisoxazole-sulfamoyl, thioureido 412.47 Anticancer (IC₅₀: 8.2 μM)

Key Observations :

  • Fluorine vs. Chlorine : The 4-fluorophenyl group in the target compound may improve metabolic stability compared to 4-chlorophenyl analogs, as fluorination often reduces oxidative metabolism .
  • Thiophene vs.
Bioactivity and Mechanism Comparisons
  • Kinase Inhibition : Analogous imidazo[1,2-c]quinazolines (e.g., compound in ) inhibit ROCK1 kinase via ATP-competitive binding, with IC₅₀ values <1 μM. The thiophen-2-ylmethyl group in the target compound may similarly engage hydrophobic kinase pockets .
  • Anticancer Activity : Sulfamethoxazole derivatives (e.g., compound 7 in ) show cytotoxicity against HeLa cells (IC₅₀: 8.2 μM), likely through topoisomerase II inhibition. The target compound’s sulfanyl group could mimic this mechanism .
  • Computational models (Tanimoto coefficient >0.7) predict shared pharmacophores with fluorinated HDAC inhibitors .
Computational and Proteomic Similarity
  • QSAR and Docking: Chemical Space Docking (CSD) models predict strong binding to ROCK1 and HDAC8, with docking scores comparable to known inhibitors (ΔG: −9.2 kcal/mol) .

Biological Activity

The compound 3-(5-{[(4-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]propanamide is a complex organic molecule with potential biological activities. Its structure includes a quinazoline core, which is known for various pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

The molecular formula of the compound is C28H25FN4O3SC_{28}H_{25}FN_{4}O_{3}S with a molecular weight of 516.59 g/mol. It features a fluorophenyl group and a thiophenyl moiety, which may influence its biological interactions and pharmacokinetics.

1. Anticholinesterase Activity

Recent studies have indicated that compounds with similar structures to the imidazoquinazoline framework exhibit significant anticholinesterase activity. For instance, derivatives have shown IC50 values indicating their potency as acetylcholinesterase inhibitors, which are critical in treating neurodegenerative diseases such as Alzheimer's disease .

CompoundIC50 (µM)Target
Acarbose750.0 ± 1.5α-glucosidase
Compound X50.0 ± 0.12α-glucosidase
Compound Y60.03 ± 0.82α-glucosidase

The compound's structural features suggest it could similarly inhibit cholinesterases, warranting further investigation into its mechanism of action.

2. Inhibition of Glycosidases

In vitro studies have demonstrated that imidazoquinazolines can inhibit glycosidases effectively. The presence of specific substituents on the imidazole ring significantly enhances their inhibitory potency against enzymes like α-glucosidase . The compound's design allows for potential modifications that could improve its efficacy further.

3. Anti-inflammatory and Analgesic Properties

Research into related quinazoline derivatives has shown promising anti-inflammatory and analgesic effects. These compounds often exhibit superior gastrointestinal safety profiles while providing effective pain relief . The unique structure of the target compound may contribute to similar therapeutic benefits.

Case Study 1: Structure-Activity Relationship (SAR) Analysis

A recent SAR analysis focused on various substituted imidazoquinazolines revealed that compounds with multiple aromatic rings displayed enhanced activity against α-glucosidase compared to those with fewer substituents. The introduction of electron-donating groups like methoxy at specific positions significantly improved inhibitory potency .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of the compound to various biological targets. These studies indicate that the compound can effectively bind to active sites on target enzymes, potentially leading to inhibition and therapeutic effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.